6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 871502-18-0
VCID: VC8496233
InChI: InChI=1S/C21H24N6O2/c1-16-14-17(2)27(22-16)19-8-9-20(28)26(23-19)15-21(29)25-12-10-24(11-13-25)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3
SMILES: CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)C
Molecular Formula: C21H24N6O2
Molecular Weight: 392.5 g/mol

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one

CAS No.: 871502-18-0

Cat. No.: VC8496233

Molecular Formula: C21H24N6O2

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one - 871502-18-0

CAS No. 871502-18-0
Molecular Formula C21H24N6O2
Molecular Weight 392.5 g/mol
IUPAC Name 6-(3,5-dimethylpyrazol-1-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one
Standard InChI InChI=1S/C21H24N6O2/c1-16-14-17(2)27(22-16)19-8-9-20(28)26(23-19)15-21(29)25-12-10-24(11-13-25)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3
Standard InChI Key UZBWOQQARWQLNM-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)C
Canonical SMILES CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)C

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name reflects its three primary structural components:

  • Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 3.

  • 3,5-Dimethylpyrazole substituent: Attached at position 6 of the pyridazinone, contributing steric bulk and potential hydrogen-bonding sites.

  • 4-Phenylpiperazine ethyl ketone side chain: A flexible side chain at position 2, featuring a piperazine ring linked to a phenyl group and a ketone.

The molecule’s planarity is influenced by π-π interactions between the pyridazinone and pyrazole rings, as observed in structurally analogous compounds . X-ray crystallography of related pyridazine derivatives reveals dihedral angles of <10° between aromatic rings, suggesting a near-planar conformation that may enhance binding to flat biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC21H24N6O2\text{C}_{21}\text{H}_{24}\text{N}_6\text{O}_2
Molecular Weight392.5 g/mol
CAS Number871502-18-0
SMILESCC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)C
Topological Polar Surface Area96.7 Ų

Synthesis Pathways

Reaction Scheme

The synthesis involves multi-step reactions, typically beginning with functionalization of the pyridazinone core. A plausible route includes:

  • Hydrazination: Reacting 6-chloropyridazin-3(2H)-one with hydrazine to form 6-hydrazinylpyridazin-3(2H)-one.

  • Pyrazole Formation: Condensing the hydrazine derivative with acetylacetone under acidic conditions to introduce the 3,5-dimethylpyrazole group .

  • Side Chain Installation: Alkylating the pyridazinone nitrogen with a bromoethyl ketone intermediate, followed by coupling with 4-phenylpiperazine via nucleophilic substitution.

Table 2: Example Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1HydrazinationHydrazine hydrate, ethanol, reflux75%
2CyclocondensationAcetylacetone, acetic acid, 80°C68%
3Alkylation & Amine CouplingBromoethyl ketone, K₂CO₃, DMF52%

Hypothesized Biological Activity

Pharmacological Targets

Based on structural analogs, the compound may interact with:

  • Dopamine and Serotonin Receptors: The 4-phenylpiperazine moiety is a hallmark of antipsychotic drugs (e.g., aripiprazole), suggesting potential affinity for D₂ and 5-HT₁ₐ receptors.

  • Phosphodiesterases (PDEs): Pyridazinone derivatives inhibit PDE4 and PDE5, implicating roles in inflammation or cardiovascular regulation.

  • Kinase Enzymes: The planar pyridazinone core could intercalate into ATP-binding pockets of kinases, modulating cell signaling pathways.

Structure-Activity Relationships (SAR)

  • Pyrazole Substitution: 3,5-Dimethyl groups enhance metabolic stability by shielding the pyrazole ring from oxidative degradation.

  • Piperazine Flexibility: The ethyl ketone spacer between the pyridazinone and piperazine may optimize receptor binding kinetics by allowing conformational adjustments.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyridazinone H4), 7.45–7.30 (m, 5H, phenyl), 6.05 (s, 1H, pyrazole H4), 3.75–3.50 (m, 8H, piperazine), 2.25 (s, 6H, CH₃).

  • HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

Crystallographic Insights

While no crystallographic data exists for this specific compound, studies on 3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine reveal a planar architecture with π-π stacking distances of 3.59 Å between pyridazine rings . This suggests that the title compound’s pyridazinone and pyrazole rings may adopt similar conformations, potentially influencing crystal packing and solubility.

Applications in Drug Discovery

Preclinical Challenges

  • Solubility: High logP (~3.5) predicts poor aqueous solubility, necessitating formulation strategies like salt formation or nanoemulsions.

  • Metabolic Stability: The piperazine ring is susceptible to N-dealkylation, requiring structural modifications to impede cytochrome P450 metabolism.

Future Research Directions

Priority Investigations

  • In Vitro Screening: Assess binding affinity for dopamine, serotonin, and histamine receptors.

  • ADME Profiling: Evaluate pharmacokinetic parameters in rodent models.

  • Crystallography: Solve the X-ray structure to guide computational docking studies.

Synthetic Optimization

  • Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve step 3 yield beyond 52%.

  • Investigate asymmetric catalysis to resolve enantiomers, as chirality in the ethyl ketone spacer may impact receptor selectivity.

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